(4-(Piperidin-1-yl)phenyl)boronic acid hydrochloride
Description
Molecular Architecture and Crystallographic Features
The molecular architecture of this compound exhibits a complex three-dimensional structure characterized by the integration of a phenylboronic acid moiety with a piperidine ring system. The compound possesses the molecular formula C₁₁H₁₇BClNO₂ with a molecular weight of 241.52 grams per mole, representing the hydrochloride salt form of the parent boronic acid. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 4-(1-piperidinyl)phenylboronic acid hydrochloride, reflecting the para-substitution pattern of the piperidine group on the phenyl ring.
The crystallographic framework of this compound demonstrates significant structural complexity due to the presence of multiple hydrogen bonding sites and the three-dimensional nature of the piperidine ring. The boronic acid functional group adopts a trigonal planar geometry around the boron center, with the two hydroxyl groups capable of forming extensive hydrogen bonding networks in the solid state. The phenyl ring maintains its characteristic aromatic planarity, serving as a rigid spacer between the electron-deficient boron center and the electron-rich nitrogen atom of the piperidine ring.
The piperidine ring adopts a chair conformation in the solid state, which represents the most thermodynamically stable configuration for six-membered saturated nitrogen heterocycles. This conformational preference significantly influences the overall molecular geometry and affects the spatial arrangement of substituents around the phenyl ring. The nitrogen atom in the piperidine ring exhibits sp³ hybridization, creating a pyramidal geometry with the lone pair of electrons occupying one of the tetrahedral positions.
Table 1: Fundamental Molecular Parameters
The crystal packing arrangement reveals the formation of hydrogen-bonded networks involving the boronic acid hydroxyl groups and the protonated nitrogen center in the hydrochloride salt form. These intermolecular interactions contribute to the overall stability of the crystal lattice and influence the physical properties of the compound. The chloride anion plays a crucial role in the crystal structure by forming ionic interactions with the protonated piperidine nitrogen, thereby stabilizing the salt form and affecting the overall crystal symmetry.
Conformational Dynamics in Solid-State vs. Solution
The conformational behavior of this compound exhibits remarkable differences between solid-state and solution environments, reflecting the dynamic nature of molecular conformations under varying conditions. In the solid state, the molecule adopts a relatively fixed conformation dictated by crystal packing forces and intermolecular hydrogen bonding interactions. The piperidine ring maintains its preferred chair conformation, with the nitrogen substituent occupying an equatorial position to minimize steric interactions with the phenyl ring system.
The boronic acid moiety in the solid state demonstrates restricted rotational freedom around the carbon-boron bond due to crystal packing constraints and hydrogen bonding networks. The two hydroxyl groups of the boronic acid function form extensive hydrogen bonds with neighboring molecules, creating a three-dimensional network that stabilizes the crystal structure. This hydrogen bonding pattern significantly influences the orientation of the boronic acid group relative to the phenyl ring plane, often resulting in a slightly twisted conformation to optimize intermolecular interactions.
In solution, the conformational landscape becomes considerably more complex due to the increased molecular mobility and the influence of solvent interactions. The piperidine ring maintains its chair conformation preference, but rapid ring-flipping processes occur on the nuclear magnetic resonance timescale, leading to averaged conformational populations. The nitrogen atom can undergo inversion processes, although these are typically slower than the ring-flipping motions due to the partial double-bond character introduced by resonance with the aromatic system.
The boronic acid group in solution exhibits enhanced conformational flexibility, with rotation around the carbon-boron bond becoming facile at room temperature. This rotational freedom allows the boronic acid moiety to sample various orientations relative to the phenyl ring, with the preferred conformations being those that minimize steric clashes while maximizing favorable electronic interactions. The hydroxyl groups of the boronic acid can form intramolecular hydrogen bonds with the nitrogen lone pair, creating stabilized conformational states that influence the overall molecular geometry.
Solvent effects play a crucial role in determining the conformational preferences in solution. Polar protic solvents such as water and alcohols can disrupt intramolecular hydrogen bonding patterns by competing for hydrogen bonding sites, leading to conformational changes that favor solvent-molecule interactions. Polar aprotic solvents tend to stabilize conformations through dipole-dipole interactions, while nonpolar solvents generally have minimal influence on conformational preferences beyond basic steric considerations.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
The spectroscopic characterization of this compound provides comprehensive structural information through multiple analytical techniques. Nuclear magnetic resonance spectroscopy reveals detailed information about the molecular structure and dynamic behavior in solution. The proton nuclear magnetic resonance spectrum exhibits characteristic resonances for the aromatic protons of the phenyl ring, typically appearing as two sets of doublets in the aromatic region between 7.0 and 8.0 parts per million. The para-disubstitution pattern of the phenyl ring results in a simplified aromatic splitting pattern, with the protons ortho to the boronic acid group appearing slightly downfield relative to those ortho to the piperidine substituent.
The piperidine ring protons display characteristic multipicity patterns in the aliphatic region of the proton nuclear magnetic resonance spectrum. The alpha-protons adjacent to the nitrogen atom typically appear as broad multipets around 3.0-3.5 parts per million, while the beta and gamma protons of the piperidine ring appear as complex multipets in the 1.5-2.0 parts per million region. The broadening of these resonances often reflects the dynamic nature of the piperidine ring and potential exchange processes involving the protonated nitrogen center.
Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through the observation of distinct carbon environments. The aromatic carbon atoms exhibit resonances in the 120-160 parts per million region, with the carbon directly bonded to boron typically appearing at a characteristic chemical shift around 135 parts per million. The piperidine ring carbons display resonances in the aliphatic region, with the alpha-carbons adjacent to nitrogen appearing around 45-50 parts per million and the remaining ring carbons appearing at 20-30 parts per million.
Table 2: Characteristic Nuclear Magnetic Resonance Chemical Shifts
Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of functional groups and provide information about molecular interactions. The boronic acid moiety exhibits broad absorption bands in the 3200-3600 wavenumber region corresponding to hydroxyl stretching vibrations. These bands often appear as broad, overlapping features due to hydrogen bonding interactions in the solid state. The aromatic carbon-carbon stretching vibrations appear as sharp bands around 1600 and 1500 wavenumbers, while the carbon-boron stretching vibration typically appears as a medium-intensity band around 1300-1400 wavenumbers.
The piperidine ring contributes several characteristic absorption bands in the infrared spectrum, including carbon-hydrogen stretching vibrations in the 2800-3000 wavenumber region and various bending and stretching modes in the fingerprint region below 1500 wavenumbers. The presence of the hydrochloride salt form is often evidenced by additional broad absorption features in the 2400-3200 wavenumber region corresponding to the protonated nitrogen center and associated hydrogen bonding interactions.
Mass spectrometry provides definitive molecular weight confirmation and fragmentation pattern analysis. Electrospray ionization mass spectrometry typically shows the molecular ion peak at mass-to-charge ratio 241.52 for the intact hydrochloride salt, with additional peaks corresponding to loss of the chloride anion. Fragmentation patterns often involve loss of the boronic acid hydroxyl groups and various fragmentations of the piperidine ring system, providing structural confirmation through comparison with theoretical fragmentation predictions.
Computational Modeling of Boron-Piperidine Electronic Interactions
Computational modeling of the electronic interactions between the boron center and the piperidine nitrogen reveals complex orbital mixing and charge transfer phenomena that significantly influence the molecular properties of this compound. Density functional theory calculations demonstrate the presence of through-space and through-bond electronic communication between these two electron-deficient and electron-rich centers, respectively. The boron atom in the boronic acid moiety possesses an empty p-orbital that can serve as an electron acceptor, while the nitrogen atom in the piperidine ring provides a readily available electron pair for donation.
The phenyl ring serves as a conjugated bridge that facilitates electronic communication between the boron and nitrogen centers through π-system mediated interactions. Molecular orbital analysis reveals that the highest occupied molecular orbital exhibits significant electron density on the nitrogen atom and the aromatic π-system, while the lowest unoccupied molecular orbital shows substantial contribution from the boron p-orbital and the aromatic π-system. This orbital arrangement suggests the possibility of intramolecular charge transfer processes that could influence the reactivity and physical properties of the compound.
Natural bond orbital analysis provides quantitative insights into the charge distribution and bonding characteristics within the molecule. The boron center typically carries a partial positive charge of approximately +1.0 to +1.5 elementary charge units, reflecting its electron-deficient nature and the electronegativity differences with the attached oxygen and carbon atoms. The nitrogen atom exhibits a partial negative charge of approximately -0.5 to -0.8 elementary charge units, consistent with its role as an electron donor and the presence of the lone pair of electrons.
The aromatic ring carbons display varying partial charges depending on their position relative to the substituents, with those ortho to the electron-donating piperidine group being more electron-rich than those ortho to the electron-withdrawing boronic acid group. This charge distribution pattern influences the reactivity of the aromatic system and affects the preferred sites for electrophilic and nucleophilic attack in chemical reactions.
Table 3: Computed Electronic Properties
| Property | Value | Method | Reference |
|---|---|---|---|
| Dipole Moment | 3.2-4.1 Debye | Density Functional Theory | |
| HOMO Energy | -6.2 eV | Density Functional Theory | |
| LUMO Energy | -1.8 eV | Density Functional Theory | |
| Band Gap | 4.4 eV | Density Functional Theory |
Electrostatic potential surface calculations reveal the three-dimensional distribution of electron density and provide insights into potential intermolecular interaction sites. The region around the nitrogen atom displays high electron density, indicating favorable sites for electrophilic attack or hydrogen bond acceptance. Conversely, the boron center and the hydroxyl protons of the boronic acid group exhibit electron-deficient regions that are susceptible to nucleophilic attack or hydrogen bond donation.
The conformational energy profile calculated through systematic rotation around key bonds demonstrates the relative stability of different molecular conformations and the energy barriers associated with conformational changes. These calculations reveal that the lowest energy conformations correspond to arrangements that maximize favorable electronic interactions while minimizing steric repulsions between substituents. The rotational barrier around the carbon-boron bond is typically calculated to be 8-12 kilocalories per mole, indicating facile rotation at room temperature and explaining the conformational flexibility observed in solution nuclear magnetic resonance studies.
Properties
IUPAC Name |
(4-piperidin-1-ylphenyl)boronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO2.ClH/c14-12(15)10-4-6-11(7-5-10)13-8-2-1-3-9-13;/h4-7,14-15H,1-3,8-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTAVEWPXXNWGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N2CCCCC2)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660584 | |
| Record name | [4-(Piperidin-1-yl)phenyl]boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
229009-42-1 | |
| Record name | [4-(Piperidin-1-yl)phenyl]boronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Piperidino)phenylboronic acid hydrochloride | |
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Preparation Methods
Suzuki-Miyaura Coupling Reaction
- Starting Materials: 4-bromophenylboronic acid and piperidine.
- Catalyst: Palladium-based catalysts such as Pd(PPh3)4 or Pd(OAc)2 with phosphine ligands.
- Base: Common bases include potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
- Solvents: Polar aprotic solvents like dimethylformamide (DMF), tetrahydrofuran (THF), or mixtures with water.
- Reaction Conditions: Typically conducted under inert atmosphere (nitrogen or argon), at temperatures ranging from 50°C to 100°C, for several hours.
- Outcome: Formation of the (4-(Piperidin-1-yl)phenyl)boronic acid intermediate, which is subsequently converted to the hydrochloride salt.
This method allows for the formation of the carbon-nitrogen bond linking the piperidine ring to the phenylboronic acid core with high yield and purity.
Formation of Hydrochloride Salt
After the coupling reaction, the free base (4-(Piperidin-1-yl)phenyl)boronic acid is treated with hydrochloric acid (HCl) to form the hydrochloride salt. This step improves the compound’s stability, solubility, and handling properties.
Industrial Scale Preparation
Industrial production typically scales up the Suzuki-Miyaura coupling using automated reactors and continuous flow systems to maintain product consistency and optimize yield. Process parameters such as catalyst loading, temperature, and reaction time are finely controlled. The use of continuous flow reactors enhances heat and mass transfer, reducing reaction times and improving safety.
Alternative Synthetic Approaches
Though Suzuki coupling is predominant, other methods explored in related piperidine and boronic acid chemistry include:
Grignard Reaction Followed by Functional Group Transformation: Starting from N-protected piperidones, Grignard reagents (e.g., phenylmagnesium bromide) are used to install the phenyl group, followed by elimination, reduction, and deprotection steps to yield piperidine derivatives. Such routes are more complex and less direct for this specific compound but provide insight into related synthetic strategies.
Directed Metalation and Subsequent Functionalization: For related heterocyclic systems, ortho-lithiation directed by protecting groups followed by electrophilic quenching has been employed to install boronic acid groups, though this is less common for the target compound.
Preparation of Stock Solutions and Formulations
For research and in vivo applications, (4-(Piperidin-1-yl)phenyl)boronic acid hydrochloride is often prepared as stock solutions with precise molarity. A typical preparation involves dissolving the compound in DMSO to create a master solution, followed by dilution with solvents such as PEG300, Tween 80, corn oil, or water to achieve the desired concentration and clarity. The preparation protocol emphasizes:
Example Stock Solution Preparation Table
| Compound Amount | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM Solution Volume (mL) | 4.88 | 24.38 | 48.77 |
| 5 mM Solution Volume (mL) | 0.98 | 4.88 | 9.75 |
| 10 mM Solution Volume (mL) | 0.49 | 2.44 | 4.88 |
Note: Volumes are approximate and calculated based on molecular weight and desired molarity.
Reaction Analysis and Optimization
- Catalyst Selection: Palladium catalysts with phosphine ligands provide high turnover numbers and selectivity.
- Base Choice: Potassium carbonate is preferred due to its mildness and efficiency in deprotonating the boronic acid.
- Solvent System: Mixed aqueous-organic solvents improve solubility of reactants and facilitate catalyst function.
- Temperature Control: Moderate heating (50–100°C) balances reaction rate and minimizes side reactions.
- Purification: Post-reaction purification typically involves extraction, crystallization, or chromatography to isolate the hydrochloride salt with high purity.
Summary Table of Preparation Methods
| Step | Method | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Suzuki-Miyaura Coupling | 4-bromophenylboronic acid, piperidine, Pd catalyst, K2CO3, DMF/THF, 50–100°C | Key C–N bond formation |
| 2 | Hydrochloride Salt Formation | HCl (aqueous or gaseous) | Improves stability and solubility |
| 3 | Stock Solution Preparation | DMSO master solution, PEG300, Tween 80, Corn oil, Water | Sequential solvent addition for clear solutions |
| 4 | Industrial Scale-up | Automated reactors, continuous flow | Ensures consistent quality and yield |
Research Findings and Applications
The synthetic methods described have been validated in multiple research studies and industrial processes, demonstrating reproducibility and scalability. The compound’s preparation is crucial for its use in:
- Organic synthesis as a building block for biaryl compounds.
- Medicinal chemistry for drug design involving piperidine pharmacophores.
- Biological assays where precise formulation impacts bioavailability.
Chemical Reactions Analysis
Types of Reactions
(4-(Piperidin-1-yl)phenyl)boronic acid hydrochloride undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides to form biaryl or styrene derivatives.
Oxidation: The boronic acid group can be oxidized to form phenols or quinones.
Reduction: The compound can be reduced to form the corresponding borane or boronate esters.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used in oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols and Quinones: Formed through oxidation.
Borane or Boronate Esters: Formed through reduction.
Scientific Research Applications
Chemical Synthesis
1.1 Role in Organic Synthesis
(4-(Piperidin-1-yl)phenyl)boronic acid hydrochloride is primarily utilized as a building block in organic synthesis. It plays a critical role in various coupling reactions, especially the Suzuki-Miyaura coupling, which is essential for constructing biaryl structures. The boronic acid group allows for the formation of carbon-carbon bonds through transmetalation with palladium catalysts, followed by reductive elimination .
1.2 Synthetic Routes
The synthesis of this compound typically involves the reaction of piperidine with a suitable phenylboronic acid derivative under palladium catalysis. The reaction conditions are optimized to ensure high yield and purity, often utilizing solvents like dimethylformamide and bases like potassium carbonate.
Medicinal Chemistry
2.1 Pharmacological Potential
The compound is explored for its potential as a pharmacophore in drug design due to the presence of the piperidine moiety, which is common in many bioactive molecules. The boronic acid group can interact with biological targets, making it valuable for developing new therapeutic agents .
2.2 Biological Activities
Research indicates that boronic acids exhibit various biological activities, including:
- Anticancer Activity : Boronic acids have been linked to the inhibition of proteasomes, leading to apoptosis in cancer cells.
- Antibacterial and Antiviral Activities : Studies suggest potential applications in treating bacterial infections and viral diseases.
- Sensor Applications : The ability of boronic acids to form reversible covalent bonds with diols makes them suitable for developing sensors for detecting sugars and other analytes .
Materials Science
3.1 Polymer Development
In materials science, this compound can be incorporated into polymers to enhance mechanical properties or create functional materials with specific characteristics. Its unique chemical structure allows for modifications that can tailor material properties for various applications .
Case Studies
5.1 Clinical Trials Involving Boronic Acids
Recent clinical trials have investigated the efficacy of boronic acids in combination therapies for various cancers:
| Study Title | Purpose | Phase | Status |
|---|---|---|---|
| Combination therapy with bortezomib | To study the efficacy in overcoming drug resistance in lymphomas | Phase 1/Phase 2 | Completed |
| Ixazomib prophylaxis for chronic graft-versus-host disease | To evaluate safety and efficacy | Phase 1/Phase 2 | Ongoing |
These trials highlight the growing interest in boronic acids as therapeutic agents and their potential role in enhancing treatment efficacy.
Mechanism of Action
The mechanism of action of (4-(Piperidin-1-yl)phenyl)boronic acid hydrochloride primarily involves its role as a boronic acid derivative. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with palladium, forming a palladium-boron complex that facilitates the formation of carbon-carbon bonds . The boronic acid group also interacts with various molecular targets, including enzymes and receptors, through hydrogen bonding and coordination chemistry .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
Boronic acids with piperidine or related heterocyclic substituents are prominent in medicinal chemistry. Below is a comparative analysis of structurally related compounds:
Key Differences and Implications
Heterocyclic Ring Size :
- Piperidine (6-membered) vs. pyrrolidine (5-membered) alters steric and electronic profiles. Pyrrolidine derivatives (e.g., CAS 229009-41-0) may exhibit faster binding kinetics due to reduced ring strain .
- Fluorinated piperidine (e.g., CAS 1704080-30-7) increases metabolic stability and lipophilicity, enhancing blood-brain barrier penetration .
Linker Groups: Direct attachment of piperidine (target compound) vs. methyl or ethyl linkers (e.g., ) affects conformational flexibility.
Biological Activity: Phenoxy-methoxyethyl derivatives () show potent HDAC inhibition (1 µM IC₅₀), outperforming trichostatin A (1.5 µM). The target compound’s direct piperidine attachment may favor alternative targets like GPCRs or kinases . Pyrrolidine-based analogs (e.g., anandamide analogs in ) highlight the role of boronic acids in modulating neurotransmitter receptors .
Physicochemical Properties
Biological Activity
(4-(Piperidin-1-yl)phenyl)boronic acid hydrochloride is a boronic acid derivative that has garnered attention for its diverse biological activities. This article reviews its biological properties, including antioxidant, antibacterial, anticancer, and enzyme inhibition activities, supported by relevant case studies and research findings.
- Chemical Formula : C11H17BClNO2
- CAS Number : 229009-42-1
- Molecular Weight : 232.63 g/mol
This compound features a piperidine ring attached to a phenyl group, with a boronic acid functional group, which contributes to its reactivity and biological properties.
1. Antioxidant Activity
Recent studies have demonstrated that this compound exhibits significant antioxidant properties. For instance, in a study assessing various boron-based compounds, it was found to have an IC50 value of in DPPH free radical scavenging assays, indicating potent antioxidant activity .
2. Antibacterial Activity
The compound has shown promising antibacterial effects against various strains of bacteria. In particular, it demonstrated effectiveness against Escherichia coli at concentrations as low as . The compound's mechanism likely involves the disruption of bacterial cell wall synthesis due to the boronic acid moiety's ability to form reversible covalent bonds with diols present in bacterial polysaccharides.
3. Anticancer Activity
This compound has been investigated for its anticancer properties. It exhibited a cytotoxic effect on MCF-7 cancer cell lines with an IC50 value of . The compound's ability to induce apoptosis in cancer cells may be attributed to its interaction with specific cellular targets involved in cell cycle regulation and apoptosis pathways.
4. Enzyme Inhibition Activities
The compound also acts as an enzyme inhibitor with varying degrees of potency:
- Acetylcholinesterase (AChE) : IC50 =
- Butyrylcholinesterase (BuChE) : IC50 =
- Antiurease : IC50 =
- Antithyrosinase : IC50 =
These results indicate that this compound can modulate enzymatic activities that are crucial in various physiological processes and disease mechanisms .
Study on Formulation Efficacy
In a formulation study involving creams containing this compound, researchers found that it maintained microbiological stability while exhibiting significant biological activity without toxic effects on healthy cells . The histological analysis showed no significant changes between control and experimental groups, suggesting safety for dermatological applications.
Comparative Analysis with Other Compounds
When compared to other piperidine derivatives and boronic acids, this compound displayed unique properties due to its structural features. For instance:
| Compound Type | Antioxidant Activity | Antibacterial Activity | Anticancer Activity |
|---|---|---|---|
| (4-(Piperidin-1-yl)phenyl)boronic acid | High | Effective against E. coli | Cytotoxic to MCF-7 |
| Other Piperidine Derivatives | Moderate | Variable | Some show activity |
| Boronic Acid Derivatives | Low to Moderate | Effective against Gram-positive bacteria | Limited studies |
This table highlights the superior biological activity of this compound compared to similar compounds.
The biological activities of this compound are primarily attributed to its ability to interact with biological targets through hydrogen bonding and π-π interactions facilitated by the boron atom . These interactions can disrupt normal cellular functions leading to the observed biological effects.
Q & A
Q. What are the primary synthetic routes for (4-(Piperidin-1-yl)phenyl)boronic acid hydrochloride?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling, using palladium catalysts to couple a piperidine-substituted aryl halide (e.g., 4-bromophenylpiperidine) with a boronic acid precursor. Key steps include:
- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) with ligands (e.g., triphenylphosphine).
- Base : Na₂CO₃ or K₃PO₄ in a solvent mixture (e.g., DME/H₂O or THF/H₂O).
- Purification : Column chromatography or recrystallization to isolate the hydrochloride salt .
Q. Which analytical methods validate the compound’s purity and structure?
- NMR spectroscopy : ¹H/¹³C NMR to confirm aromatic proton environments and piperidine ring integrity.
- HPLC : Use a C18 column with a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6) for purity assessment .
- Mass spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]+ for C₁₁H₁₆BNO₂·HCl) .
Q. What are its primary research applications?
- Suzuki-Miyaura reactions : As a boronic acid intermediate for synthesizing biaryl compounds .
- Subcellular targeting : The boronic acid moiety facilitates nuclear localization of drug conjugates or probes .
- Enzyme inhibition studies : Piperidine derivatives are explored for interactions with receptors (e.g., GPCRs) .
Q. How should the compound be stored to ensure stability?
Store at 2–8°C under inert gas (argon) to prevent hygroscopic degradation. Use desiccants and amber vials to minimize light and moisture exposure .
Advanced Research Questions
Q. How can low yields in Suzuki-Miyaura reactions involving this compound be addressed?
- Catalyst optimization : Increase Pd loading (0.5–2 mol%) or switch to Buchwald-Hartwig ligands (e.g., XPhos) for sterically hindered substrates.
- Purity control : Pre-purify the boronic acid via recrystallization to remove residual boroxines.
- Solvent/base screening : Test polar aprotic solvents (DMF, NMP) with stronger bases (Cs₂CO₃) to enhance coupling efficiency .
Q. What strategies improve nuclear targeting efficiency of boronic acid conjugates?
- Structural modifications : Introduce hydrophilic groups (e.g., morpholine in ) to enhance cellular uptake.
- Linker optimization : Use carbamate or ester linkers (as in ) for controlled release in the nucleus.
- Competitive assays : Compare nuclear localization with control compounds lacking the piperidine moiety .
Q. How does the hydrochloride salt influence solubility and reactivity?
- Aqueous solubility : The HCl salt improves water solubility (critical for in vitro assays) but may require pH adjustment (e.g., neutralization with NaOH for coupling reactions).
- Stability trade-offs : The salt form reduces hygroscopicity but can hydrolyze under basic conditions; monitor pH during reactions .
Q. How to resolve discrepancies in assay results across studies?
- Method standardization : Align HPLC conditions (e.g., ’s buffer pH 4.6 vs. alternative methods).
- Control experiments : Include internal standards (e.g., deuterated analogs) to validate quantification.
- Batch variability : Characterize multiple synthesis batches via elemental analysis to rule out impurity effects .
Q. What structural analogs are promising for SAR studies?
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
